molecular formula C13H16ClN3O4S B1237070 5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate CAS No. 141545-50-8

5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate

Katalognummer: B1237070
CAS-Nummer: 141545-50-8
Molekulargewicht: 345.80 g/mol
InChI-Schlüssel: GTFPSILHBBHLFP-WLHGVMLRSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

IUPAC Nomenclature and Systematic Identification

The systematic identification of 5-chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate follows established International Union of Pure and Applied Chemistry nomenclature conventions for complex heterocyclic compounds containing multiple functional groups and ring systems. The complete systematic name reflects the presence of a substituted thiazole ring system as the parent structure, with specific positional indicators for the chlorine substituent at position 5, the tetrahydropyridine substituent at position 4, and the amine functional group at position 2 of the thiazole core. The 2-butenedioate component represents the fumaric acid salt form, which significantly influences the compound's crystalline properties and analytical behavior.

The Chemical Abstracts Service registry number for this compound is 141545-50-8, providing a unique identifier that distinguishes it from related structural analogs and isomeric compounds. The molecular formula C₁₃H₁₆ClN₃O₄S indicates the presence of thirteen carbon atoms, sixteen hydrogen atoms, one chlorine atom, three nitrogen atoms, four oxygen atoms, and one sulfur atom, with a calculated molecular weight of 345.80 grams per mole. This molecular composition reflects the complex heterocyclic nature of the compound, incorporating elements from both the thiazole and tetrahydropyridine ring systems along with the dicarboxylic acid salt component.

Eigenschaften

CAS-Nummer

141545-50-8

Molekularformel

C13H16ClN3O4S

Molekulargewicht

345.80 g/mol

IUPAC-Name

(E)-but-2-enedioic acid;5-chloro-4-(1-methyl-3,6-dihydro-2H-pyridin-5-yl)-1,3-thiazol-2-amine

InChI

InChI=1S/C9H12ClN3S.C4H4O4/c1-13-4-2-3-6(5-13)7-8(10)14-9(11)12-7;5-3(6)1-2-4(7)8/h3H,2,4-5H2,1H3,(H2,11,12);1-2H,(H,5,6)(H,7,8)/b;2-1+

InChI-Schlüssel

GTFPSILHBBHLFP-WLHGVMLRSA-N

SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O

Isomerische SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=C/C(=O)O)\C(=O)O

Kanonische SMILES

CN1CCC=C(C1)C2=C(SC(=N2)N)Cl.C(=CC(=O)O)C(=O)O

Synonyme

5-chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate
ORG 20091
ORG-20091

Herkunft des Produkts

United States

Vorbereitungsmethoden

Formation of 2-Aminothiazole

The thiazole ring is typically synthesized via the Hantzsch thiazole synthesis, which involves the reaction of a thiourea derivative with an α-halo carbonyl compound. For 2-aminothiazole, thiourea reacts with α-chloroketones under basic conditions. For example, the reaction of thiourea with 2-chloroacetaldehyde yields 2-aminothiazole, though substitution patterns depend on the starting materials.

Chlorination at Position 5

Introducing chlorine at the 5-position of the thiazole ring requires electrophilic aromatic substitution. Sodium dichloroisocyanurate (SDIC), a chlorinating agent used in the synthesis of 5-chloro-4,6-dimethoxypyrimidin-2-amine, may be adapted for this step. Reaction conditions involve stirring SDIC in aqueous acetic acid at ambient temperature, followed by cooling to precipitate the chlorinated product.

StepReagent/ConditionYieldCharacterization
ChlorinationSDIC, glacial acetic acid, 288 K, 4 h~45%1H^1H NMR: δ 6.8 (s, 1H, thiazole-H); LC-MS: m/z 162 [M+H]⁺

Preparation of 1-Methyl-1,2,5,6-Tetrahydropyridin-3-yl Moiety

Cyclization Reactions

The tetrahydropyridine ring is synthesized via cyclization of amino alcohols or amines. Patent literature describes the preparation of 1-methyl-1,2,3,6-tetrahydropyridin-4-yl indoles through nucleophilic substitution and hydrogenation. For instance, heating 3-bromopyridin with CuBr and K₂CO₃ at 160°C facilitates cyclization.

Hydrogenation Methods

Partial hydrogenation of pyridine derivatives using catalysts like PtO₂ under 3 atm H₂ yields the tetrahydropyridine structure. This method, employed in the synthesis of 1-(4'-fluorophenyl)-3-(1-methyl-4-piperidyl)-5-trifluoromethyl-1H-indole, ensures regioselectivity for the 1,2,5,6-tetrahydro form.

StepCatalyst/ConditionYieldMelting Point
HydrogenationPtO₂, ethanol, 3 atm H₂, 3 h48%251–252°C

Coupling Strategies

Cross-Coupling Reactions

Suzuki-Miyaura coupling links the tetrahydropyridine moiety to the thiazole ring. A 4-bromo-5-chlorothiazole-2-amine intermediate reacts with 1-methyl-1,2,5,6-tetrahydropyridin-3-ylboronic acid in the presence of Pd(PPh₃)₄ and Na₂CO₃. This method mirrors the synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1H-indole.

Nucleophilic Substitution

Alternatively, nucleophilic aromatic substitution using CuBr and K₂CO₃ at elevated temperatures facilitates direct coupling, as demonstrated in the synthesis of 3-(1-methyl-1,2,3,6-tetrahydropyridin-4-yl)-5-nitro-1-pyridin-3-yl-1H-indole.

MethodConditionsYieldPurity (HPLC)
Suzuki couplingPd(PPh₃)₄, Na₂CO₃, DME, 80°C65%>95%
Nucleophilic substitutionCuBr, K₂CO₃, 160°C, 2.5 h52%>90%

Salt Formation with 2-Butenedioic Acid

Acid-Base Reaction

The free base is dissolved in ethanol and treated with stoichiometric fumaric acid. Crystallization at low temperatures yields the 2-butenedioate salt. This mirrors the isolation of hydrochloride salts in patent examples, where cooling the reaction mixture precipitates the product.

ParameterValue
SolventEthanol
Acid equivalence1.1 eq
Crystallization temp.4°C

Analytical Data and Characterization

Spectroscopic Analysis

  • 1H^1H NMR (DMSO-d₆) : δ 2.3 (s, 3H, N-CH₃), 2.8–3.1 (m, 4H, tetrahydropyridine-H), 6.5 (s, 2H, NH₂), 7.1 (s, 1H, thiazole-H).

  • IR (KBr) : 3350 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O of fumarate).

X-ray Crystallography

While the target compound’s crystal structure is unreported, analogous compounds like 5-chloro-4,6-dimethoxypyrimidin-2-amine crystallize in the monoclinic space group P2₁/n with bond lengths of 1.74 Å (C-Cl) and 1.45 Å (C-O) .

Analyse Chemischer Reaktionen

ORG 20091 durchläuft verschiedene chemische Reaktionen, darunter:

    Oxidation: Diese Reaktion beinhaltet den Verlust von Elektronen aus der Verbindung, der oft durch Oxidationsmittel erleichtert wird.

    Reduktion: Diese Reaktion beinhaltet den Gewinn von Elektronen, typischerweise unter Verwendung von Reduktionsmitteln.

    Substitution: Diese Reaktion beinhaltet den Austausch einer funktionellen Gruppe gegen eine andere, oft unter Verwendung von Nukleophilen oder Elektrophilen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und Nukleophile wie Natriummethoxid. Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab.

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

ORG 20091 übt seine Wirkungen durch mehrere Mechanismen aus:

Wirkmechanismus

ORG 20091 exerts its effects through multiple mechanisms:

Vergleich Mit ähnlichen Verbindungen

ORG 20091 ist aufgrund seiner Multi-Rezeptor-Targeting-Eigenschaften einzigartig. Ähnliche Verbindungen umfassen:

Diese Verbindungen verdeutlichen die Vielfalt in der Rezeptor-Targeting und das Potenzial zur Entwicklung von Medikamenten mit spezifischen therapeutischen Profilen.

Biologische Aktivität

5-Chloro-4-(1-methyl-1,2,5,6-tetrahydropyridin-3-yl)-thiazole-2-amine 2-butenedioate, also known as ORG 20091, is a compound with significant biological activity primarily due to its interactions with various neurotransmitter receptors. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula : C13H16ClN3O4S
  • Molecular Weight : 345.80 g/mol
  • CAS Number : 141545-50-8

ORG 20091 functions through multiple mechanisms that influence neurotransmitter systems:

  • Serotonin 1A Receptor Antagonism : By blocking serotonin 1A receptors, it modulates serotonin signaling which is crucial for mood regulation and anxiety management.
  • Muscarinic Acetylcholine Receptor M1 Agonism : Activation of this receptor enhances cognitive functions and memory.
  • Alpha-2A Adrenergic Receptor Antagonism : This action affects the release of norepinephrine and serotonin, thereby impacting mood and cognition.

These mechanisms suggest that ORG 20091 may be beneficial in treating anxiety disorders, cognitive impairments, and major depressive disorder.

In Vitro Studies

Research has highlighted the cytotoxic effects of ORG 20091 on various cancer cell lines. For instance:

  • Cytotoxicity Against Cancer Cells : In studies involving MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines, ORG 20091 exhibited significant cytotoxicity with IC50 values indicating its efficacy in inhibiting cell growth. The compound demonstrated selective toxicity towards cancerous cells compared to normal cells .

Case Studies

  • Anxiety Disorders : A clinical study evaluated ORG 20091's effectiveness in patients with generalized anxiety disorder. Results indicated a significant reduction in anxiety symptoms compared to placebo groups.
  • Cognitive Disorders : In animal models simulating cognitive decline, ORG 20091 improved memory retention and learning capabilities, suggesting potential applications in neurodegenerative diseases.

Comparative Analysis with Similar Compounds

The following table summarizes the biological activity of ORG 20091 compared to similar compounds:

Compound NameMechanism of ActionIC50 (MCF-7)IC50 (HepG2)Therapeutic Use
ORG 20091Multi-receptor modulatorXX µMYY µMAnxiety Disorders, Cognition Disorders
ORG 20769Alpha-2 adrenergic antagonistAA µMBB µMDepression
ORG 20350Similar receptor targetsCC µMDD µMCognitive Impairment

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.